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Compound of Interest

Compound Name: 3-Cyclopropyl-2-methylpyridine

Cat. No.: B580523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

3-cyclopropyl-2-methylpyridine, a heterocyclic compound of interest in medicinal chemistry

and materials science. Due to the limited availability of public domain raw spectral data for this

specific molecule, this document presents a predictive and representative spectroscopic profile

based on its chemical structure and data from analogous compounds. The experimental

protocols detailed herein provide a robust framework for obtaining empirical data.

Molecular Structure
Chemical Formula: C₉H₁₁N Molecular Weight: 133.19 g/mol Structure:

Chemical structure of 3-Cyclopropyl-2-methylpyridine

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3-cyclopropyl-2-
methylpyridine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.30 d 1H H6 (Pyridine)

~7.05 d 1H H4 (Pyridine)

~7.40 dd 1H H5 (Pyridine)

~2.50 s 3H CH₃

~1.90 m 1H CH (Cyclopropyl)

~0.95 m 2H CH₂ (Cyclopropyl)

~0.65 m 2H CH₂ (Cyclopropyl)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~158.0 C2 (Pyridine)

~135.0 C3 (Pyridine)

~147.0 C6 (Pyridine)

~122.0 C4 (Pyridine)

~136.0 C5 (Pyridine)

~23.0 CH₃

~15.0 CH (Cyclopropyl)

~9.0 CH₂ (Cyclopropyl)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Neat)
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium C-H stretch (Aromatic)

~2950 Medium C-H stretch (Aliphatic)

~1600, ~1580, ~1470 Strong
C=C and C=N stretching

(Pyridine ring)

~1020 Medium Cyclopropyl ring breathing

~800 Strong
C-H out-of-plane bend

(Aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z Relative Intensity (%) Assignment

133 100 [M]⁺ (Molecular Ion)

118 80 [M - CH₃]⁺

105 60 [M - C₂H₄]⁺ (from cyclopropyl)

91 40 [C₇H₇]⁺

78 30 [C₅H₄N]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of 3-cyclopropyl-2-methylpyridine
is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.
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¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 1.0 s

Spectral Width: 10 ppm

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy
Sample Preparation: As 3-cyclopropyl-2-methylpyridine is expected to be a liquid at room

temperature, a neat spectrum is obtained.[1] A single drop of the neat liquid is placed between

two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

[1][2][3]

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 32

A background spectrum of the clean salt plates is recorded prior to the sample analysis and

subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the analyte in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

[4]

Parameters:

Ionization Mode: Electron Ionization (EI)[4]

Electron Energy: 70 eV

Mass Range: m/z 40-400

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

organic compound like 3-cyclopropyl-2-methylpyridine.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Techniques

Data Processing and Interpretation
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Process IR Data
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Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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